1-(5-Bromo-2-fluorophenyl)propan-1-ol
Overview
Description
1-(5-Bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(2-Bromo-phenyl)-propan-1-ol: This compound has a similar structure but lacks the fluorine atom.
1-(2-Bromo-5-fluorophenyl)propan-2-one: This compound has a ketone group instead of an alcohol group.
2-(5-Bromo-2-fluorophenyl)propan-2-ol: This compound has a different substitution pattern on the phenyl ring .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSCWQKJDTWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730661 | |
Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-64-8 | |
Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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